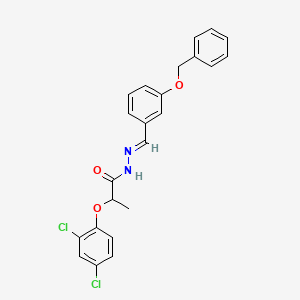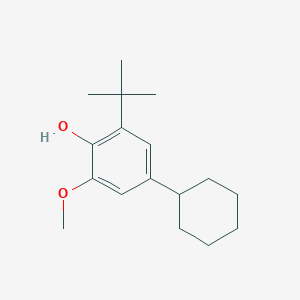
4-(2,5-dimethylphenyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of pentanoic acid, featuring a phenyl ring substituted with two methyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours.
Another method involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid is coupled with a suitable pentanoic acid derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often utilizes the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-dimethylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound ketone or this compound carboxylic acid.
Reduction: Formation of 4-(2,5-dimethylphenyl)pentanol.
Substitution: Formation of nitro, sulfo, or halogen-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(2,5-dimethylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-2-phenylpentanoic acid
- 4-(4-methoxyphenyl)-4-methylpentanoic acid
- 5-(2,5-dimethoxyphenyl)-5-oxo-pentanoic acid
- 3-methyl-3-phenylpentanoic acid
Uniqueness
4-(2,5-dimethylphenyl)pentanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Propiedades
Número CAS |
5578-56-3 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(2,5-dimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9-4-5-10(2)12(8-9)11(3)6-7-13(14)15/h4-5,8,11H,6-7H2,1-3H3,(H,14,15) |
Clave InChI |
KCAYTEGULDUFEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Triacetyloxy-6-(4-methoxy-2-oxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12010086.png)

![1,7-Dioxa-4,10-dithiaspiro[5.5]undecane](/img/structure/B12010095.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12010103.png)





![2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B12010157.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)



